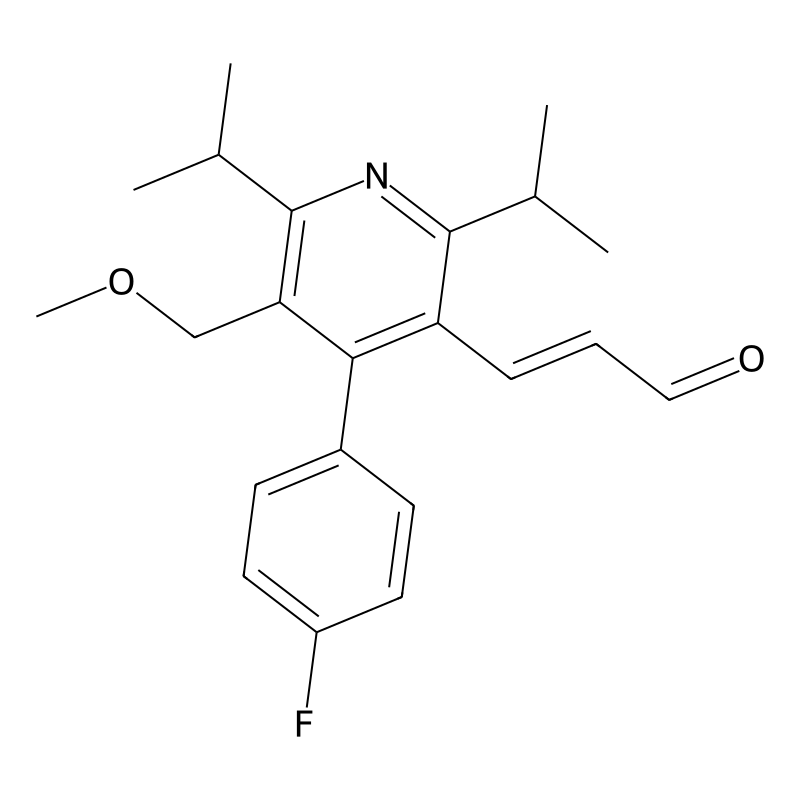

3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound 3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal is a synthetic organic molecule characterized by a complex structure that includes a pyridine ring and various substituents. It is notable for its unique combination of functional groups, which may contribute to its biological activity and potential therapeutic applications. The molecular formula of this compound is , and it has a molecular weight of approximately 315.4 g/mol. The presence of the fluorophenyl group and methoxymethyl moiety enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles such as alcohols or amines.

- Condensation Reactions: It can react with compounds containing active hydrogen (like amines) to form imines or other condensation products.

- Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The biological activity of 3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal is not extensively documented in the literature, but compounds with similar structures often exhibit significant pharmacological properties. Potential activities may include:

- Antimicrobial Activity: Many pyridine derivatives have shown efficacy against bacterial and fungal strains.

- Anticancer Properties: Some studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation.

- Anti-inflammatory Effects: The presence of specific substituents can modulate inflammatory pathways.

The synthesis of this compound can be achieved through several methods, often involving multi-step organic synthesis techniques:

- Starting Materials: Synthesis typically begins with commercially available pyridine derivatives.

- Functional Group Modifications: Key steps may include the introduction of the fluorophenyl group through electrophilic aromatic substitution.

- Aldehyde Formation: The final step involves the conversion of an appropriate intermediate to the aldehyde via oxidation or other methods.

A detailed synthetic pathway might involve:

This comparison highlights the unique aspects of 3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal, particularly its potential versatility in medicinal chemistry compared to structurally similar compounds.

Several compounds share structural similarities with 3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal, including:

- Cerivastatin - A statin used for lowering cholesterol levels; it shares a similar pyridine structure but differs significantly in biological activity and application.

- N-Ethyl-N-isopropyl-3-methyl-N-(propan-2-yl)benzamide - This compound features similar alkyl substitutions but lacks the fluorophenyl group.

- 4-(4-Fluorophenyl)-5-methoxymethyl-pyridin-3-carboxaldehyde - A simpler derivative that retains some structural characteristics but does not have the same complexity.

Comparison TableCompound Name Structural Features Biological Activity

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

355.19475723 g/mol

Monoisotopic Mass

355.19475723 g/mol

Heavy Atom Count

26

Dates

Last modified: 07-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structural Features | Biological Activity |

XLogP3 4.4

Hydrogen Bond Acceptor Count 4

Exact Mass 355.19475723 g/mol

Monoisotopic Mass 355.19475723 g/mol

Heavy Atom Count 26

Dates

Last modified: 07-19-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|